Atiprimod dimaleate

Übersicht

Beschreibung

Atiprimoddimaleat ist eine Verbindung, die in der wissenschaftlichen Gemeinschaft aufgrund ihrer potenziellen therapeutischen Anwendungen großes Interesse geweckt hat. Es wird auf seine Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht, darunter multiples Myelom und andere fortgeschrittene Krebsarten. Atiprimoddimaleat ist bekannt für seine Fähigkeit, das Tumorwachstum und die Angiogenese zu hemmen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Atiprimoddimaleat umfasst mehrere Schritte. Der Prozess beginnt mit der Johnson-Corey-Chaykovsky-Reaktion an 4-Heptanon, die 2,2-Dipropyloxiran erzeugt. Dieses Zwischenprodukt wird dann mit Bortrifluoridetherat behandelt, um 2-Propylpentanal zu erhalten. Die anschließende Säurebehandlung mit Methylvinylketon führt zur Bildung von 4,4-Dipropylcyclohex-2-enon. Die katalytische Hydrierung dieser Verbindung ergibt 4,4-Dipropylcyclohexanon. Die Knoevenagel-Kondensation mit Ethyl-2-cyanoacetat erzeugt Cyano-(4,4-dipropyl-cyclohexyliden)-essigsäureethylester. Diese Verbindung unterliegt einer konjugierten Addition von Cyanidanion, gefolgt von saurer Hydrolyse, Verseifung und Decarboxylierung, um 1-(Carboxymethyl)-4,4-dipropylcyclohexan-1-carbonsäure zu erhalten. Schließlich führt die Behandlung mit Essigsäureanhydrid und die Kondensation mit 3-Diethylaminopropylamin zur Bildung von Atiprimod .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Atiprimoddimaleat sind in der öffentlichen Domäne nicht umfassend dokumentiert. Der oben beschriebene Syntheseprozess kann für die industrielle Produktion mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsschritte hochskaliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Atiprimoddimaleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern, was seine biologische Aktivität möglicherweise verändert.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen, was seine therapeutischen Eigenschaften möglicherweise verbessert.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von Atiprimoddimaleat verwendet werden, umfassen Bortrifluoridetherat, Methylvinylketon, Ethyl-2-cyanoacetat und 3-Diethylaminopropylamin. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Katalysatoren und Lösungsmittel, um die gewünschten Transformationen zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit Atiprimoddimaleat gebildet werden, umfassen verschiedene Zwischenprodukte und Derivate, die für bestimmte Anwendungen weiter modifiziert werden können. Diese Produkte zeichnen sich typischerweise durch ihre strukturellen und funktionellen Eigenschaften aus, die für ihre biologische Aktivität entscheidend sind.

Wissenschaftliche Forschungsanwendungen

Atiprimoddimaleat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Autoimmunerkrankungen: Forschungen laufen, um seine Wirksamkeit bei der Behandlung von Autoimmunerkrankungen wie rheumatoider Arthritis zu untersuchen.

Entzündungshemmend: Atiprimoddimaleat hat entzündungshemmende Eigenschaften gezeigt, was es zu einem Kandidaten für die Behandlung von Entzündungszuständen macht.

Knochenresorption: Es wurde festgestellt, dass es die durch Osteoklasten induzierte Knochenresorption hemmt, was bei Erkrankungen wie Osteoporose von Vorteil ist.

Wirkmechanismus

Atiprimoddimaleat entfaltet seine Wirkung durch mehrere Mechanismen:

Hemmung der Angiogenese: Es hemmt die Sekretion des vaskulären endothelialen Wachstumsfaktors, der für die Bildung neuer Blutgefäße entscheidend ist.

Induktion der Apoptose: Atiprimod induziert programmierten Zelltod in Krebszellen, indem es wichtige Signalwege wie den Signaltransduktor und Aktivator der Transkription 3 (STAT3) und Akt-Pfade hemmt.

Entzündungshemmende Wirkungen: Es reduziert Entzündungen, indem es die Sekretion von Interleukin-6 und anderen proinflammatorischen Zytokinen hemmt.

Wissenschaftliche Forschungsanwendungen

Atiprimod dimaleate has a wide range of scientific research applications, including:

Cancer Therapy: It is being studied for its potential to treat multiple myeloma and other advanced cancers by inhibiting tumor growth and angiogenesis.

Autoimmune Diseases: Research is ongoing to explore its efficacy in treating autoimmune diseases such as rheumatoid arthritis.

Anti-inflammatory: This compound has shown anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Bone Resorption: It has been found to inhibit osteoclast-induced bone resorption, which is beneficial in conditions like osteoporosis.

Wirkmechanismus

Atiprimod dimaleate exerts its effects through multiple mechanisms:

Inhibition of Angiogenesis: It inhibits the secretion of vascular endothelial growth factor, which is crucial for the formation of new blood vessels.

Induction of Apoptosis: Atiprimod induces programmed cell death in cancer cells by inhibiting key signaling pathways such as the signal transducer and activator of transcription 3 (STAT3) and Akt pathways.

Anti-inflammatory Effects: It reduces inflammation by inhibiting the secretion of interleukin-6 and other pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Atiprimoddimaleat gehört zur Klasse der Azaspirodecan-Derivate, die für ihr therapeutisches Potenzial bekannt sind. Ähnliche Verbindungen umfassen:

Spirogermanium: Eine frühere Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen therapeutischen Anwendungen.

Pramiverin: Teilt einige Synthesewege mit Atiprimod, wird aber für verschiedene Erkrankungen eingesetzt.

Atiprimoddimaleat zeichnet sich durch seine einzigartige Kombination aus Antikrebs-, Anti-Entzündungs- und Anti-Angiogenese-Eigenschaften aus, was es zu einer vielseitigen Verbindung für verschiedene therapeutische Anwendungen macht.

Biologische Aktivität

Atiprimod dimaleate, a compound developed for its therapeutic potential, primarily targets multiple myeloma and other malignancies. Its biological activity encompasses anti-cancer, anti-inflammatory, and bone resorption inhibition properties. This article presents a detailed overview of the compound's biological activity, supported by research findings and data tables.

This compound is chemically classified as 2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4.5]decane dimaleate. The compound exhibits its biological effects through several mechanisms:

- Inhibition of Angiogenesis : Atiprimod inhibits the secretion of vascular endothelial growth factor (VEGF), crucial for new blood vessel formation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by blocking key signaling pathways, particularly the signal transducer and activator of transcription 3 (STAT3) and Akt pathways.

- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting pro-inflammatory cytokines like interleukin-6 (IL-6) .

1. Anti-Cancer Properties

This compound has shown significant promise in cancer therapy, particularly in multiple myeloma:

- Cell Proliferation Inhibition : Studies have demonstrated that Atiprimod inhibits the proliferation of various myeloma cell lines (e.g., U266-B1, OCI-MY5) in a dose-dependent manner. It effectively blocks these cells in the G0/G1 phase of the cell cycle, preventing further progression .

- Apoptosis Induction : The compound activates caspase pathways (caspase-3 and caspase-9), leading to apoptosis in cancer cells. This process is facilitated by the downregulation of anti-apoptotic proteins such as Bcl-2 .

2. Anti-Inflammatory Effects

Atiprimod exhibits anti-inflammatory properties that could benefit conditions like rheumatoid arthritis:

- Cytokine Suppression : It reduces IL-6 production and other inflammatory mediators, which are often elevated in autoimmune diseases .

3. Bone Resorption Inhibition

The compound has been shown to inhibit osteoclast-induced bone resorption, making it a candidate for treating osteoporosis and related conditions .

Case Studies and Clinical Trials

This compound has undergone various clinical evaluations:

- Phase I Trials : Initial trials indicated that Atiprimod was well tolerated in patients with rheumatoid arthritis, showing promising anti-inflammatory effects without significant toxicity .

- Multiple Myeloma Studies : Clinical observations have noted efficacy in patients with advanced multiple myeloma, suggesting potential as a therapeutic option for this challenging malignancy .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Eigenschaften

CAS-Nummer |

183063-72-1 |

|---|---|

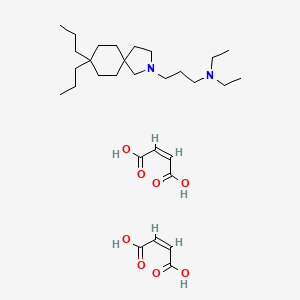

Molekularformel |

C30H52N2O8 |

Molekulargewicht |

568.7 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |

InChI |

InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

InChI-Schlüssel |

WWCRKTZNNINNOT-SPIKMXEPSA-N |

SMILES |

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Atiprimod dimaleate; SK&F-106615; SK&F 106615; SK&F106615; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.